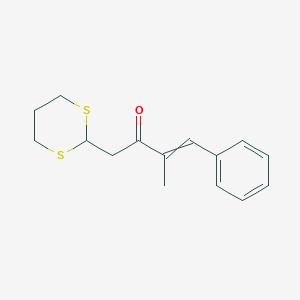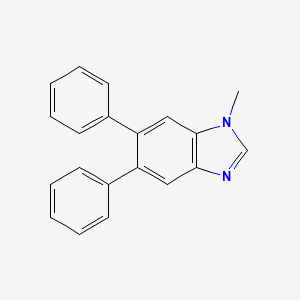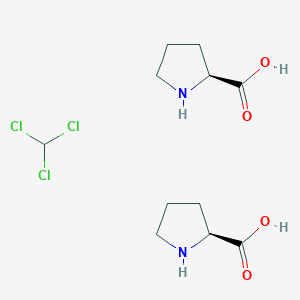
L-Proline--trichloromethane (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of L-Proline–trichloromethane (2/1) typically involves the reaction of L-proline with trichloromethane under controlled conditions. One common method involves dissolving L-proline in an appropriate solvent, such as anhydrous tetrahydrofuran or dichloromethane, and then adding trichloromethane to the solution. The reaction is carried out at a specific temperature, usually between 10°C and 40°C, and may require the presence of a catalyst or an acid-binding agent to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of L-Proline–trichloromethane (2/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are essential to achieve consistent quality in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
L-Proline–trichloromethane (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-Proline–trichloromethane (2/1) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of L-Proline–trichloromethane (2/1) depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
L-Proline–trichloromethane (2/1) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of L-Proline–trichloromethane (2/1) involves its interaction with specific molecular targets and pathways. For example, in biological systems, L-proline can modulate the activity of enzymes and receptors, such as the NMDA receptor, by binding to specific sites and altering their function . The compound’s effects are mediated through a combination of hydride and proton transfer mechanisms, which are essential for its catalytic activity .
Comparación Con Compuestos Similares
L-Proline–trichloromethane (2/1) can be compared with other similar compounds, such as:
L-Proline: A naturally occurring amino acid with similar catalytic properties but without the solvent component.
Trichloromethane: A common solvent used in organic chemistry, but without the amino acid component.
L-Prolinamide: A derivative of L-proline with different reactivity and applications.
The uniqueness of L-Proline–trichloromethane (2/1) lies in its combination of the properties of both L-proline and trichloromethane, making it a versatile compound with diverse applications in scientific research and industry.
Propiedades
Número CAS |
924311-83-1 |
|---|---|
Fórmula molecular |
C11H19Cl3N2O4 |
Peso molecular |
349.6 g/mol |
Nombre IUPAC |
chloroform;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C5H9NO2.CHCl3/c2*7-5(8)4-2-1-3-6-4;2-1(3)4/h2*4,6H,1-3H2,(H,7,8);1H/t2*4-;/m00./s1 |
Clave InChI |
AYHYBHTUTVIABX-SCGRZTRASA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O.C(Cl)(Cl)Cl |
SMILES canónico |
C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O.C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


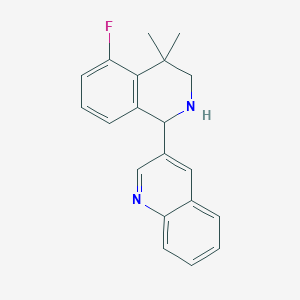
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
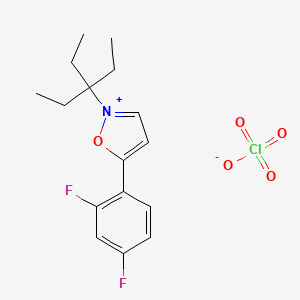
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
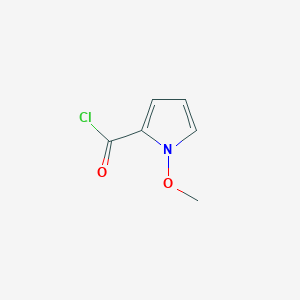
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
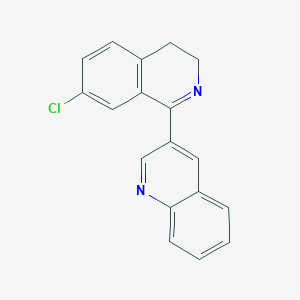
![tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane](/img/structure/B14178274.png)

